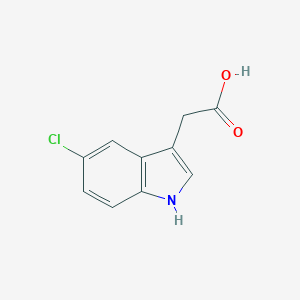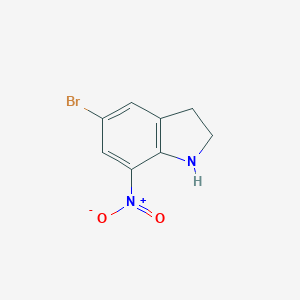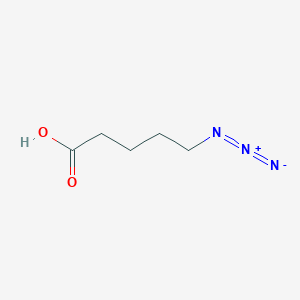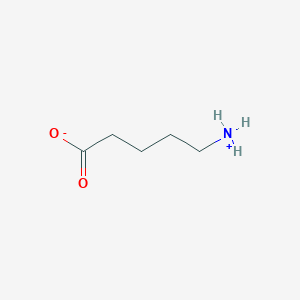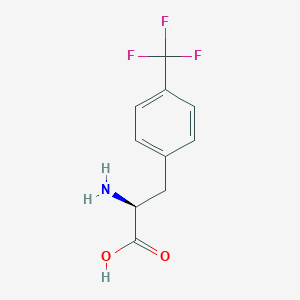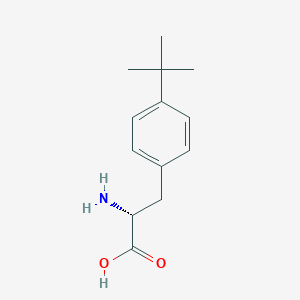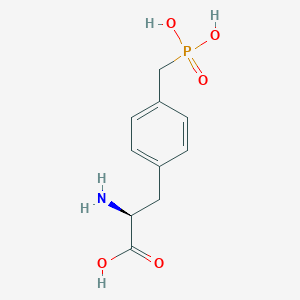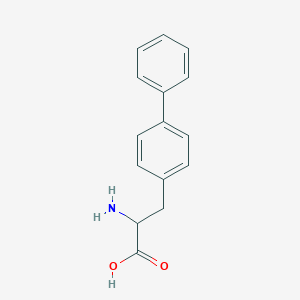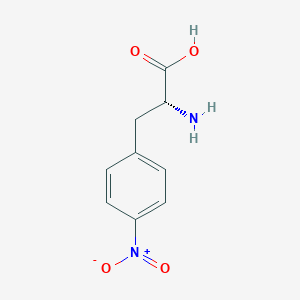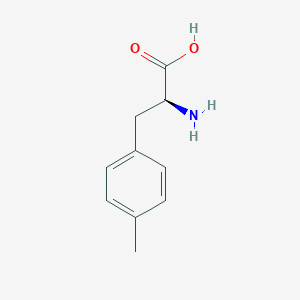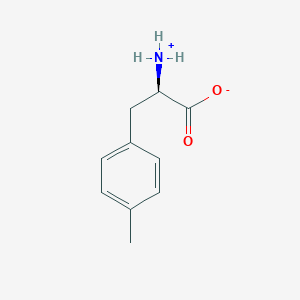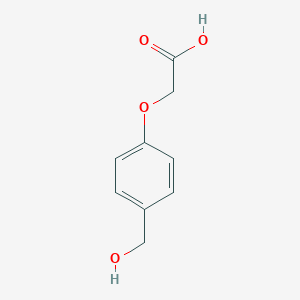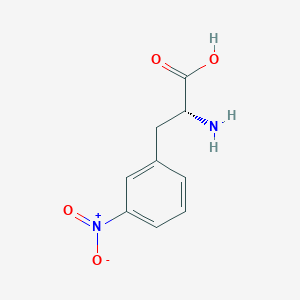
(R)-2-Amino-3-(3-nitrophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-2-Amino-3-(3-nitrophenyl)propanoic acid” is an organic compound that belongs to the class of nitro compounds. It contains a nitro functional group (−NO2) which is strongly electron-withdrawing . The compound has a molecular weight of 210.19 .
Molecular Structure Analysis
The ®-3-amino-3-(3-nitrophenyl)propionic acid molecule contains a total of 25 bond(s). There are 15 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 nitro group(s) (aromatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
Nitro compounds are almost invariably produced by nitration reactions starting with nitric acid . Nitration is achieved using a mixture of nitric acid and sulfuric acid, which produce the nitronium ion (NO+2), which is the electrophile .Physical and Chemical Properties Analysis
The compound has a molecular weight of 210.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.科学的研究の応用
Analytical Chemistry Applications
In the realm of analytical chemistry, the ninhydrin reaction, which is critical for analyzing amino acids, peptides, and proteins, has broad applications across agricultural, biomedical, and environmental sciences. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid, like other amino acids, can react with ninhydrin to form chromophores of analytical interest. This reaction is essential for detecting, isolating, and analyzing compounds in various scientific disciplines, offering a unique tool for bioanalytical studies due to its distinctive chromophore formation by all primary amines reacting with ninhydrin (Friedman, 2004).
Medicinal Chemistry and Pharmacological Agents
In medicinal chemistry, the introduction of nitroxyl radicals into molecules, including amino acids like this compound, has been explored for creating pharmacological agents. The modification of natural compounds with nitroxyl radicals can lead to enhanced biological activity, reduced toxicity, or increased selective cytotoxicity. This innovative approach in drug design shows that structurally modifying amino acids can significantly impact their pharmacological properties, offering a pathway for developing new therapeutic agents (Grigor’ev, Tkacheva, & Morozov, 2014).
Environmental Science Applications
The study of carcinogen metabolites in human urine, including the derivatives from this compound, provides vital insights into tobacco-related cancer research. This research contributes to understanding the exposure and metabolic processing of carcinogens derived from nitrophenyl compounds, underscoring the significance of monitoring environmental and dietary exposure to nitrophenyl derivatives for cancer prevention strategies (Hecht, 2002).
Biotechnological Applications
In biotechnology, the degradation of environmental pollutants through advanced oxidation processes (AOPs) has been investigated, with a focus on compounds such as this compound. These studies aim to understand the degradation pathways and by-products of such pollutants, informing the development of effective water treatment technologies. This research is critical for mitigating the environmental impact of nitrophenyl-containing compounds, demonstrating the potential of biotechnological applications in environmental remediation (Qutob et al., 2022).
Safety and Hazards
特性
IUPAC Name |
(2R)-2-amino-3-(3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHDRUZHNYKZGF-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
